Cas no 64284-64-6 ((3β,5α)-4,4-Dimethylcholesta-8,14,24-trien-3-ol(Contain up to 15% ?25 isomer))

(3β,5α)-4,4-Dimethylcholesta-8,14,24-trien-3-ol is a steroidal intermediate with potential applications in organic synthesis and pharmaceutical research. The compound features a tricyclic structure with conjugated double bonds at positions 8, 14, and 24, along with a hydroxyl group at the 3β position. Its 4,4-dimethyl substitution enhances steric stability, making it useful for derivatization studies. The product is supplied with up to 15% of the Δ25 isomer, providing flexibility for selective modifications. This high-purity material is suitable for investigating sterol biosynthesis pathways or developing novel bioactive molecules. Its defined stereochemistry at C-3 and C-5 ensures consistent reactivity in synthetic applications. The compound is typically characterized by HPLC and NMR to verify structural integrity.
(3β,5α)-4,4-Dimethylcholesta-8,14,24-trien-3-ol(Contain up to 15% ?25 isomer) structure
64284-64-6 structure
商品名:(3β,5α)-4,4-Dimethylcholesta-8,14,24-trien-3-ol(Contain up to 15% ?25 isomer)
CAS番号:64284-64-6
MF:C29H46O
メガワット:410.67494
CID:506771
PubChem ID:443212

(3β,5α)-4,4-Dimethylcholesta-8,14,24-trien-3-ol(Contain up to 15% ?25 isomer) 化学的及び物理的性質

名前と識別子

    • Cholesta-8,14,24-trien-3-ol,4,4-dimethyl-, (3b,5a)-
    • (3R,5S,10S,13S,17S)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol
    • (3β,5α)-4,4-Dimethylcholesta-8,14,24-trien-3-ol
    • 4,4-dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol
    • 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol
    • follicular fluid meiosis-activating sterol
    • HY-N7710
    • 4,4-dimethylcholesta-8,11,24-trien-3beta-ol
    • 4,4-Dimechol-8,14,24-trienol
    • 4,4'-dimethyl cholesta-8,14,24-triene-3-beta-ol
    • FF-MAS
    • 64284-64-6
    • SCHEMBL2507968
    • 4,4-dimethylcholesta-8,11,24-trienol
    • (3S,5R,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol
    • 4,4-dimethyl-5alpha-cholesta-8,14,24-trien-3-ol
    • LMST01010149
    • DTXSID20982834
    • 4,4-dimethyl-5a-cholesta-8,14,24-trien-3b-ol
    • 4,4-Dimethylcholesta-8,14,24-trien-3-olato
    • NS00123121
    • (3beta,5alpha)-4,4-Dimethylcholesta-8,14,24-trien-3-ol(Contain up to 15per cent 25 isomer)
    • CHEMBL10850
    • 4,4-dimethyl-cholesta-8,14,24-trienol
    • CHEBI:17813
    • (3beta,5alpha)-4,4-dimethyl-Cholesta-8,14,24-trien-3-ol
    • Q27102638
    • Cholesta-8,14,24-trien-3-ol, 4,4-dimethyl-, (3beta,5alpha)-
    • CS-0135564
    • 4,4-Dimethylcholesta-8,14,24-trienol
    • 4,4-dimethylcholesta-8(9),14,24-trien-3beta-ol
    • 4,4-dimethyl-5-alpha-cholesta-8,14,24-trien-3-beta-ol
    • 17-(1,5-dimethylhex-4-enyl)-4,4,10,13-tetramethyl-2,3,4,5,6,7, 10,11,12,13,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • (3beta,5alpha)-4,4-Dimethylcholesta-8,14,24-trien-3-ol
    • (3beta,5alpha)-4,4-Dimethylcholesta-8,14,24-trien-3-ol(Contain up to 15% ?25 isomer)
    • 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol; follicular fluid meiosis-activating sterol
    • (3β,5α)-4,4-Dimethylcholesta-8,14,24-trien-3-ol(Contain up to 15% ?25 isomer)
    • インチ: InChI=1S/C29H46O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h9,13,20,22,25-26,30H,8,10-12,14-18H2,1-7H3/t20-,22-,25+,26+,28-,29-/m1/s1
    • InChIKey: LFQXEZVYNCBVDO-PBJLWWPKSA-N
    • ほほえんだ: CC(CCC=C(C)C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C

計算された属性

  • せいみつぶんしりょう: 410.35500
  • どういたいしつりょう: 410.354866087g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 30
  • 回転可能化学結合数: 4
  • 複雑さ: 776
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 6
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 7.8

じっけんとくせい

  • PSA: 20.23000
  • LogP: 8.00910

(3β,5α)-4,4-Dimethylcholesta-8,14,24-trien-3-ol(Contain up to 15% ?25 isomer) セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • ちょぞうじょうけん:−70°C

(3β,5α)-4,4-Dimethylcholesta-8,14,24-trien-3-ol(Contain up to 15% ?25 isomer) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P00EFT7-1mg
(3R,5S,10S,13S,17S)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol
64284-64-6 ≥90%
1mg
$1053.00 2024-04-22
A2B Chem LLC
AG72875-1mg
(3R,5S,10S,13S,17S)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol
64284-64-6 ≥90%
1mg
$799.00 2024-04-19
TargetMol Chemicals
T82406-1mg
FF-MAS
64284-64-6
1mg
¥ 15500 2024-07-24
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci21872-1mg
FF-MAS
64284-64-6 90%
1mg
¥8102.00 2023-09-09
TRC
D471725-5mg
(3b,5a)-4,4-Dimethylcholesta-8,14,24-trien-3-ol(Contain up to 15% ∆25 isomer)
64284-64-6
5mg
$ 7239.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci21872-500ug
FF-MAS
64284-64-6 98%
500ug
¥4422.00 2022-04-26
TRC
D471725-0.5mg
(3β,5α)-4,4-Dimethylcholesta-8,14,24-trien-3-ol(Contain up to 15% ?25 isomer)
64284-64-6
0.5mg
$ 790.00 2022-06-05
TRC
D471725-.5mg
(3β,5α)-4,4-Dimethylcholesta-8,14,24-trien-3-ol(Contain up to 15% ?25 isomer)
64284-64-6
.5mg
$ 894.00 2023-04-14
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
700077P-1MG
FF-MAS
64284-64-6
1mg
¥8444.37 2023-11-02

(3β,5α)-4,4-Dimethylcholesta-8,14,24-trien-3-ol(Contain up to 15% ?25 isomer) 関連文献

(3β,5α)-4,4-Dimethylcholesta-8,14,24-trien-3-ol(Contain up to 15% ?25 isomer)に関する追加情報

Professional Introduction to (3β,5α)-4,4-Dimethylcholesta-8,14,24-trien-3-ol (CAS No. 64284-64-6)

Compound CAS No. 64284-64-6, specifically identified as (3β,5α)-4,4-Dimethylcholesta-8,14,24-trien-3-ol, represents a structurally complex and biologically intriguing molecule that has garnered significant attention in the field of chemical and pharmaceutical research. This triterpenoid derivative is characterized by its unique steroidal backbone and multiple double bonds, which contribute to its distinct chemical properties and potential biological activities. The presence of up to 15% of the 25 isomer adds an additional layer of complexity to its study, necessitating thorough analytical techniques for precise characterization.

The molecular structure of (3β,5α)-4,4-Dimethylcholesta-8,14,24-trien-3-ol places it within the class of sterols that are known for their diverse roles in biological systems. Specifically, the configuration at the C3β and C5α positions is critical for its interaction with cellular receptors and enzymes. This compound's unique arrangement of double bonds at positions 8, 14, and 24 influences its reactivity and potential applications in synthetic chemistry. The inclusion of up to 15% of the 25 isomer suggests a mixture that may exhibit different pharmacological profiles compared to the pure form, making it a subject of interest for researchers exploring stereochemistry's impact on biological activity.

In recent years, there has been growing interest in triterpenoids due to their wide range of biological activities. Studies have demonstrated that these compounds can modulate various cellular processes, including inflammation, cholesterol metabolism, and apoptosis. The specific structure of (3β,5α)-4,4-Dimethylcholesta-8,14,24-trien-3-ol makes it a promising candidate for further investigation in these areas. For instance, its ability to interact with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) has been hypothesized to play a role in regulating lipid homeostasis and anti-inflammatory responses.

The synthesis and isolation of this compound present unique challenges due to its complex stereochemistry. Advanced chromatographic techniques and spectroscopic methods are employed to achieve high purity levels. The presence of the 25 isomer necessitates careful analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods allow researchers to quantify the isomeric content and study any differences in their physical and chemical properties.

Current research in the field of natural products chemistry has highlighted the importance of stereochemistry in determining biological activity. The work by several prominent research groups has shown that subtle differences in molecular configuration can lead to significant variations in pharmacological effects. For example, studies on related sterols have revealed that enantiomeric purity can influence receptor binding affinity and metabolic stability. This underscores the need for rigorous analytical standards when working with compounds like (3β,5α)-4,4-Dimethylcholesta-8,14,24-trien-3-ol, especially when exploring their therapeutic potential.

The potential applications of this compound extend beyond basic research into drug discovery. Its structural features make it a valuable intermediate in synthesizing more complex molecules with tailored biological activities. For instance, modifications at the C7 or C22 positions could yield derivatives with enhanced efficacy or selectivity for specific targets. Such structural diversification is a key strategy in medicinal chemistry aimed at optimizing lead compounds for clinical development.

The impact of stereochemistry on the pharmacokinetic properties of triterpenoids is another area of active investigation. Studies have shown that differences in isomeric content can affect absorption rates, distribution within tissues, metabolic clearance rates, and excretion pathways. Understanding these factors is crucial for developing formulations that maximize therapeutic benefit while minimizing side effects. The presence of up to 15% of the 25 isomer in this compound may influence its overall pharmacokinetic profile compared to a pure sample.

In conclusion,(3β,5α)-4,4-Dimethylcholesta-8,14,24-trien-3-ol (CAS No.64284—64—6) represents a fascinating subject for both academic research and pharmaceutical development.Its complex structure,potential biological activities,and stereochemical diversity make it a valuable compound for further exploration.As analytical techniques continue to advance,the ability to precisely characterize mixtures like this one will enhance our understanding of how subtle structural variations influence biological outcomes.This knowledge will undoubtedly contribute to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd